4-({4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile
CAS No.: 2548994-58-5
Cat. No.: VC11838974
Molecular Formula: C18H22N6
Molecular Weight: 322.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548994-58-5 |
|---|---|
| Molecular Formula | C18H22N6 |
| Molecular Weight | 322.4 g/mol |
| IUPAC Name | 4-[[4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl]methyl]benzonitrile |
| Standard InChI | InChI=1S/C18H22N6/c1-22(2)17-7-8-18(21-20-17)24-11-9-23(10-12-24)14-16-5-3-15(13-19)4-6-16/h3-8H,9-12,14H2,1-2H3 |
| Standard InChI Key | XDGVRWXHVFRSEW-UHFFFAOYSA-N |
| SMILES | CN(C)C1=NN=C(C=C1)N2CCN(CC2)CC3=CC=C(C=C3)C#N |
| Canonical SMILES | CN(C)C1=NN=C(C=C1)N2CCN(CC2)CC3=CC=C(C=C3)C#N |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
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Molecular Formula: C₁₈H₂₂N₆
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Molecular Weight: 322.4 g/mol
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IUPAC Name: 4-[[4-[6-(Dimethylamino)pyridazin-3-yl]piperazin-1-yl]methyl]benzonitrile
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Key Structural Features:
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Moderate in polar solvents | |
| LogP (Predicted) | 2.8 |
Synthesis and Optimization
Synthetic Pathways
The compound is typically synthesized via multi-step reactions involving:
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Alkylation: Piperazine is alkylated with a chloromethyl-benzonitrile derivative.
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Coupling Reactions: Suzuki-Miyaura cross-coupling introduces the pyridazine moiety .
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Amination: Dimethylamine is introduced via nucleophilic substitution or reductive amination .
Key Reagents and Conditions:
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Catalysts: Palladium-based catalysts (e.g., PdCl₂(dppf)) for Suzuki coupling .
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Bases: Triethylamine or potassium carbonate.
Table 2: Representative Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Alkylation | Chloromethylbenzonitrile, Piperazine, K₂CO₃, DMF | 75% |
| 2 | Suzuki Coupling | 6-Chloropyridazine, PdCl₂(dppf), NaHCO₃ | 65% |
| 3 | Dimethylamination | Dimethylamine, TEA, THF | 80% |
Biological Activity and Mechanisms
Kinase Modulation
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AMPK Activation: Derivatives with similar piperazine-benzenenitrile frameworks act as indirect AMP-activated protein kinase (AMPK) activators, showing anti-proliferative effects in breast cancer cell lines (MCF-7, MDA-MB-231) .
Table 3: Biological Activity Data
| Assay Type | Model System | Result | Reference |
|---|---|---|---|
| HCV Entry Inhibition | Huh-7.5 cells | EC₅₀ = 23 nM | |
| AMPK Activation | MCF-7 cells | EC₅₀ = 0.0093 μM | |
| Cytotoxicity | HL-60 cells | CC₅₀ > 10 μM |
Pharmacokinetics and ADME Profile
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Metabolic Stability: Moderate stability in human hepatocytes (t₁/₂ = 45–60 min) .
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Oral Bioavailability: 40–50% in rat models due to first-pass metabolism .
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hERG Inhibition: Low risk (IC₅₀ > 30 μM), reducing cardiac toxicity concerns .
Table 4: Pharmacokinetic Parameters (Rat)
| Parameter | Value | Method |
|---|---|---|
| Cₘₐₓ | 1.2 μg/mL | Oral administration |
| Tₘₐₓ | 2.5 h | HPLC-MS |
| AUC₀–₂₄ | 18 μg·h/mL | Non-compartmental |
Comparative Analysis with Structural Analogs
Impact of Substituents on Activity
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Piperazine vs. Morpholine: Replacement with morpholine (e.g., CAS 2549037-43-4) reduces antiviral potency by 10-fold .
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Dimethylamino vs. Cyano: Cyano-substituted analogs (e.g., CID 70782885) exhibit higher logP but lower solubility .
Table 5: Structure-Activity Relationships
| Compound | Modification | EC₅₀ (HCV) |
|---|---|---|
| Target Compound | None | 23 nM |
| Analog A | Piperazine → Morpholine | 250 nM |
| Analog B | Dimethylamino → Cyano | 180 nM |
Future Directions
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